![molecular formula C17H21N7 B5538905 3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to the specified chemical involves diverse approaches. One method is the Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction, which produces a variety of fused heterocycles (Hussain et al., 2014). Another method involves the reaction of 5-amino-pyrazole-4-carbonitrile derivatives with different organic reagents under varying conditions to synthesize new derivatives (Harb et al., 2005).
Molecular Structure Analysis The molecular structure of related compounds has been elucidated through various spectroscopic methods. For example, electron impact and positive and negative chemical ionization mass spectrometry have been used to determine the fragmentation patterns of similar diazepine derivatives (Celma, 1994).
Chemical Reactions and Properties These compounds undergo various chemical reactions, leading to the synthesis of diverse derivatives. For instance, base-catalyzed ring expansion reactions have been used to obtain triazolo and tetrazolo derivatives of diazepines (Shishoo et al., 1988).
Physical Properties Analysis The physical properties of such compounds, including their spectral characteristics, have been studied. For instance, the IR, 1H NMR, and mass spectra have been used to characterize new compounds, providing insights into their physical properties (Harb et al., 2005).
Chemical Properties Analysis The chemical properties, including reactivity and stability, of these compounds are influenced by their structural features. The formation of stable complexes with biological receptors, as evidenced in related compounds, highlights the significant chemical properties of these diazepines (Silva et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems The synthesis of zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives has led to the formation of uniquely substituted [1,3]oxazolo[3,4-α]pyrimidines and novel heterocyclic systems such as [1,3]oxazolo[3,4-a][1,3]diazepine (Zaleska & Karelus, 2002).
Development of Medicinal Scaffolds A series of compounds including substituted 8-fluro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones and 2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyridopyrimidin-9-ones have been synthesized for potential use in medicinal chemistry (Hilal et al., 2006).
Enaminones as Building Blocks N-arylpyrazole-containing enaminones have been used to create substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolo[4,3-a]pyrimidines. These compounds exhibit cytotoxic effects against certain human cell lines and antimicrobial activity (Riyadh, 2011).
Heterocyclic Groups in Benzodiazepine System Incorporation of pyrazoles, isoxazoles, pyrimidinones, thiazines, and other heterocyclic groups into the diazepam structure has been explored to create novel compounds (Berghot, 1992).
Synthesis of Bioactive Derivatives Triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones have been synthesized and evaluated for CNS depressant, skeletal muscle relaxant, and anticonvulsant activities (Gupta et al., 2009).
Eigenschaften
IUPAC Name |
7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-11(2)16-22-21-14-6-8-23(9-10-24(14)16)17-13-5-4-7-18-15(13)19-12(3)20-17/h4-5,7,11H,6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNUTLPUXOXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)N3CCC4=NN=C(N4CC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.